molecular formula C11H10FNO3 B8276720 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

Cat. No. B8276720
M. Wt: 223.20 g/mol
InChI Key: BBZZXSINBLNUHD-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

Crude 8-fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.574 g) was treated with acetyl chloride (330 mg) and TEA (0.68 mL) in DCM (8 mL) over 3 h. After aqueous work-up with EtOAc/water, the crude product was purified with a flash column chromatography to afford the desired product (382 mg) as colorless solids.
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:13])[CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2.[C:14](Cl)(=[O:16])[CH3:15]>C(Cl)Cl>[C:14]([O:13][C:4]1[CH:5]=[C:6]2[C:11](=[C:2]([F:1])[CH:3]=1)[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0.574 g
Type
reactant
Smiles
FC=1C=C(C=C2CCC(NC12)=O)O
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)(=O)Cl
Name
TEA
Quantity
0.68 mL
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After aqueous work-up with EtOAc/water, the crude product was purified with a flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2CCC(NC2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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